N-Fmoc-4-methanesulfonylamino-L-phenylalanine

説明

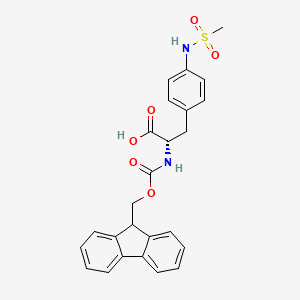

N-Fmoc-4-methanesulfonylamino-L-phenylalanine is a useful research compound. Its molecular formula is C25H24N2O6S and its molecular weight is 480.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Fmoc-4-methanesulfonylamino-L-phenylalanine (Fmoc-Phe(4-Ms)-OH) is a derivative of L-phenylalanine that has garnered attention in biochemical research and drug development due to its unique properties and biological activities. This article explores the compound's biological activity, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

This compound is synthesized by modifying L-phenylalanine with an Fmoc (fluorenylmethyloxycarbonyl) protecting group and a methanesulfonyl functional group. The Fmoc group is commonly used in peptide synthesis to protect the amino group, allowing for selective reactions at the carboxylic acid group.

Table 1: Chemical Characteristics of Fmoc-Phe(4-Ms)-OH

| Property | Value |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | 463.53 g/mol |

| Solubility | Soluble in DMSO, DMF |

| Purity | >98% HPLC |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Fmoc-Phe(4-Ms)-OH. Research indicates that Fmoc-protected amino acids exhibit significant antibacterial activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial membranes, leading to cell lysis.

- Gram-positive Bacteria : Fmoc-Phe(4-Ms)-OH has shown effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : The compound's efficacy against Gram-negative bacteria like Escherichia coli is limited due to the structural differences in their membranes, which hinder penetration.

Case Study: Antimicrobial Efficacy

In a comparative study, the antimicrobial activity of Fmoc-Phe(4-Ms)-OH was evaluated against standard antibiotics. The results indicated that while traditional antibiotics showed a broader spectrum of activity, Fmoc-Phe(4-Ms)-OH exhibited promising results against specific Gram-positive strains.

Table 2: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Fmoc-Phe(4-Ms)-OH | S. aureus | 15 |

| Fmoc-Phe(4-Ms)-OH | B. subtilis | 18 |

| Penicillin | S. aureus | 20 |

| Gentamicin | E. coli | 22 |

Therapeutic Applications

The unique properties of this compound make it a valuable candidate in drug development and peptide synthesis:

- Peptide Synthesis : Its role as a building block in solid-phase peptide synthesis allows for the creation of peptides with enhanced biological activity.

- Drug Development : The compound's ability to target specific proteins makes it relevant in developing new drugs, particularly those aimed at cancer therapies.

- Bioconjugation : The methanesulfonyl group facilitates bioconjugation, enabling the attachment of various biomolecules for targeted delivery systems.

科学的研究の応用

Peptide Synthesis

Fmoc-L-Phe(SO2CH3) plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protection group allows for selective deprotection and facilitates the sequential addition of amino acids to form peptides. This compound's unique properties enhance the efficiency and yield of peptide synthesis, making it invaluable in both academic and industrial settings .

Drug Development

The compound is utilized in the development of peptide-based therapeutics. Its structural features contribute to improved bioavailability and stability of peptides, which are critical for their efficacy as drugs. Research indicates that incorporating methanesulfonyl groups can enhance solubility and permeability, addressing common challenges in drug formulation .

Bioconjugation

N-Fmoc-4-methanesulfonylamino-L-phenylalanine is employed in bioconjugation processes, which involve linking peptides to other biomolecules such as antibodies or drugs. This application is particularly important for targeted therapies, where precise delivery systems are essential for maximizing therapeutic effects while minimizing side effects .

Protein Engineering

In protein engineering, this compound aids in designing novel proteins with specific functionalities. Its incorporation into synthetic proteins allows researchers to explore new biological activities and develop proteins with enhanced properties for applications in biotechnology and synthetic biology .

Analytical Chemistry

Fmoc-L-Phe(SO2CH3) is also significant in analytical chemistry, particularly in the analysis of peptide structures and functions. It provides insights into molecular interactions and mechanisms through various techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Data Table: Applications Overview

Case Study 1: Peptide Therapeutics

A study demonstrated the effectiveness of Fmoc-L-Phe(SO2CH3) in synthesizing a peptide that targets cancer cells specifically. The incorporation of the methanesulfonyl group significantly improved the peptide's stability in serum, suggesting its potential as a therapeutic agent.

Case Study 2: Targeted Drug Delivery

Research involving bioconjugation techniques showed that attaching Fmoc-L-Phe(SO2CH3) to antibody fragments enhanced their ability to selectively bind to tumor cells while reducing off-target effects. This advancement highlights the compound's role in developing more effective cancer therapies.

化学反応の分析

Fmoc Deprotection Reactions

The Fmoc group is removed via base-catalyzed β-elimination. Common conditions include:

-

20% piperidine in DMF : Achieves >95% deprotection within 10–20 min .

-

Ionic liquid [Bmim][BF₄] : Alternative method with 90% efficiency in 30 min, reducing side reactions .

Mechanistic steps:

-

Base abstraction of the acidic proton at the Fmoc group’s 9-position.

-

Formation of dibenzofulvene (DBF) intermediate.

-

Trapping of DBF by amines (e.g., piperidine) to prevent reattachment .

Amidation and Peptide Coupling

The carboxylic acid undergoes activation for peptide bond formation:

Table 1: Coupling Reagent Efficiency

| Reagent | Base | Racemization (%) | Yield (%) | Source |

|---|---|---|---|---|

| TBTU | DIPEA | 7–12 | 85–92 | |

| HATU | NMM | <5 | 90–95 | |

| T3P | Pyridine | 3–8 | 88–93 |

Key findings :

-

T3P (1-propanephosphonic anhydride) minimizes racemization due to milder activation .

-

Preactivation of the carboxylic acid with HOAt/HOBt improves coupling efficiency .

Table 2: Functional Group Stability

| Condition | Fmoc Stability | Methanesulfonyl Stability |

|---|---|---|

| 20% piperidine/DMF, 25°C | Unstable | Stable |

| TFA (0.1% v/v), 25°C | Stable | Stable |

| Pd(PPh₃)₄, THF, 65°C | Stable | Partially decomposes |

Observations :

-

The methanesulfonyl group remains intact during Fmoc deprotection and acidic cleavage .

-

Prolonged exposure to palladium catalysts in cross-coupling reactions may lead to desulfonylation .

Racemization Risks

Racemization at the α-carbon is influenced by coupling conditions:

Table 3: Racemization Under Varied Bases

| Base | pK<sub>a</sub> | L:D Ratio |

|---|---|---|

| DIPEA | 10.98 | 85:15 |

| DBU | 13.5 | 70:30 |

| Pyridine | 5.21 | 93:7 |

Recommendation : Use weakly basic conditions (e.g., pyridine) to suppress racemization during amidation .

Analytical Characterization

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(methanesulfonamido)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O6S/c1-34(31,32)27-17-12-10-16(11-13-17)14-23(24(28)29)26-25(30)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHUSTBPCQQMFH-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705277 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-[(methanesulfonyl)amino]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266999-22-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-[(methanesulfonyl)amino]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。